molecular formula C22H17Cl2N3Pt B8251374 chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride

chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride

Cat. No.: B8251374
M. Wt: 589.4 g/mol
InChI Key: UWAUJHRZLKCPPX-UHFFFAOYSA-L
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Description

(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is a complex platinum compound. It is characterized by the presence of a platinum ion coordinated with a terpyridine ligand substituted with a 4-methylphenyl group and a chloride ion. This compound is of significant interest in the field of coordination chemistry due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride typically involves the coordination of platinum with the terpyridine ligand. The process generally starts with the preparation of the terpyridine ligand, followed by its reaction with a platinum precursor, such as potassium tetrachloroplatinate(II) or platinum(II) chloride. The reaction is usually carried out in a suitable solvent, such as ethanol or acetonitrile, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, ensuring precise control over reaction conditions to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphines, amines, and halides. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, often under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-coordinated platinum complexes, while oxidation reactions can produce higher oxidation state platinum species .

Scientific Research Applications

(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride involves its interaction with biological molecules. In the context of anticancer research, it is believed to bind to DNA, causing cross-linking and disrupting the replication process, ultimately leading to cell death. The specific molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(SP-4-2)-Chloro[4’-(4-methylphenyl)-2,2’:6’,2’‘-terpyridine-kappan1,kappan1’,kappan1’']-platinum(1+) chloride is unique due to its platinum center and the specific terpyridine ligand coordination. This combination imparts distinct electronic properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

chloroplatinum(1+);4-(4-methylphenyl)-2,6-dipyridin-2-ylpyridine;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3.2ClH.Pt/c1-16-8-10-17(11-9-16)18-14-21(19-6-2-4-12-23-19)25-22(15-18)20-7-3-5-13-24-20;;;/h2-15H,1H3;2*1H;/q;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAUJHRZLKCPPX-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4.[Cl-].Cl[Pt+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3Pt
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

589.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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